molecular formula C20H21N5O6S2 B2561995 N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline CAS No. 912906-84-4

N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline

Cat. No. B2561995
CAS RN: 912906-84-4
M. Wt: 491.54
InChI Key: UCYQVAHNAWDZMZ-UHFFFAOYSA-N
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Description

N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline is a useful research compound. Its molecular formula is C20H21N5O6S2 and its molecular weight is 491.54. The purity is usually 95%.
BenchChem offers high-quality N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propyl)-4-(methylsulfonyl)-2-nitroaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Chalcones, such as VU0609510-1, belong to the flavonoid family and have demonstrated promising anticancer properties . Researchers have explored their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. Investigating the specific mechanisms by which VU0609510-1 affects cancer cells could lead to novel therapeutic strategies.

Histone Deacetylase (HDAC) Inhibition

The compound’s intermediate, N-(4-acetylphenyl)quinoline-3-carboxamide, has been used in the construction of trithiocarbonates as HDAC inhibitors . HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer progression, neurodegenerative diseases, and other conditions. Further studies on VU0609510-1’s HDAC inhibition potential are warranted.

Anti-Infective Properties

Chalcones have also exhibited anti-infective activity . Their antimicrobial effects make them interesting candidates for combating bacterial, fungal, and viral infections. Researchers could explore VU0609510-1’s efficacy against specific pathogens and elucidate its mode of action.

Antioxidant Potential

Quinoline derivatives, including VU0609510-1, have been associated with antioxidant properties . Antioxidants play a crucial role in neutralizing free radicals and protecting cells from oxidative damage. Investigating the compound’s antioxidant capacity could provide insights into its potential health benefits.

Anti-Diabetic Effects

Chalcones have been investigated for their anti-diabetic properties . They may modulate glucose metabolism, enhance insulin sensitivity, and reduce complications associated with diabetes. Research on VU0609510-1’s impact on glucose homeostasis could contribute to diabetes management strategies.

Structural Diversity for Drug Design

The fusion of quinoline and chalcone moieties in VU0609510-1 offers structural diversity for drug design . By modifying specific functional groups, researchers can tailor its properties for specific targets. Computational studies and molecular modeling could guide the development of derivatives with enhanced bioactivity.

properties

IUPAC Name

N-[3-[[5-(1,3-benzodioxol-5-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propyl]-4-methylsulfonyl-2-nitroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O6S2/c1-24-19(13-4-7-17-18(10-13)31-12-30-17)22-23-20(24)32-9-3-8-21-15-6-5-14(33(2,28)29)11-16(15)25(26)27/h4-7,10-11,21H,3,8-9,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYQVAHNAWDZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCCCNC2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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